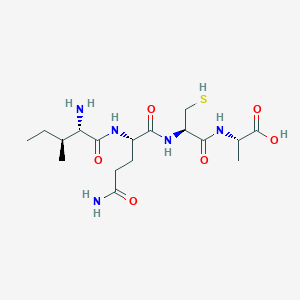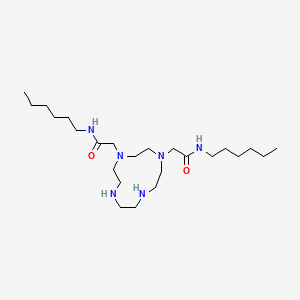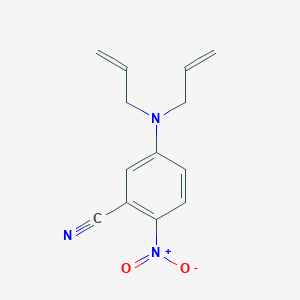
(Anthracen-9-YL)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-YL)phosphane is an organophosphorus compound characterized by the presence of an anthracene moiety attached to a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)phosphane typically involves the reaction of anthracene with a suitable phosphane precursor under controlled conditions. One common method is the reaction of anthracene with chlorophosphane in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (Anthracen-9-YL)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
(Anthracen-9-YL)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of (Anthracen-9-YL)phosphane involves its interaction with molecular targets through its phosphane and anthracene moieties. The phosphane group can coordinate with metal centers, making it useful in catalysis. The anthracene moiety can participate in π-π interactions, influencing the compound’s electronic properties and making it suitable for use in electronic devices .
Comparación Con Compuestos Similares
Anthracene: A parent compound with similar electronic properties but lacking the phosphane group.
Phosphane Derivatives: Compounds like triphenylphosphane, which have different aromatic groups attached to the phosphane.
Uniqueness: (Anthracen-9-YL)phosphane is unique due to the combination of the anthracene moiety and the phosphane group, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both π-conjugation and coordination capabilities .
Propiedades
Número CAS |
141982-27-6 |
|---|---|
Fórmula molecular |
C14H11P |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
anthracen-9-ylphosphane |
InChI |
InChI=1S/C14H11P/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 |
Clave InChI |
ZRJXVUSGIZYXJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
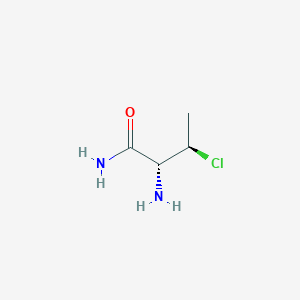
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
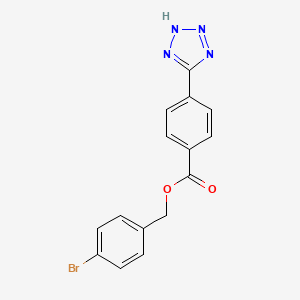
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
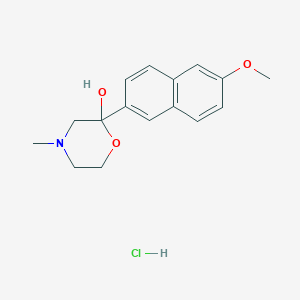
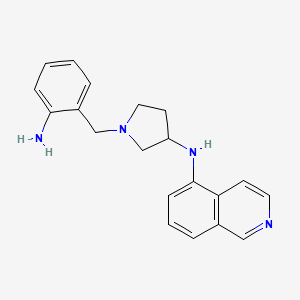
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
